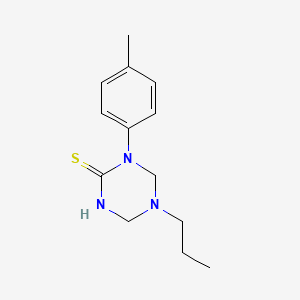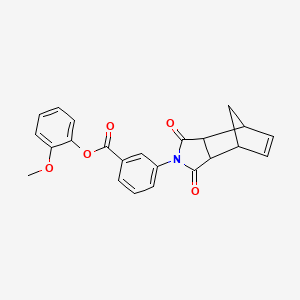
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, an aniline group, and a phenylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate typically involves multiple steps, starting with the formation of the triazine ring The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions The aniline group is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylpiperazine moiety through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity, alteration of gene expression, and induction of cell death.
属性
分子式 |
C21H23N7S2 |
|---|---|
分子量 |
437.6 g/mol |
IUPAC 名称 |
(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-phenylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C21H23N7S2/c22-19-24-18(25-20(26-19)23-16-7-3-1-4-8-16)15-30-21(29)28-13-11-27(12-14-28)17-9-5-2-6-10-17/h1-10H,11-15H2,(H3,22,23,24,25,26) |
InChI 键 |
MJUBMNNENZFDBB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11592989.png)
![(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11593000.png)
![4-{(Z)-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11593001.png)
![(5Z)-3-cyclohexyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593004.png)


![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11593015.png)
![(5Z)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11593019.png)
![6-amino-8-{2-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593022.png)
![4-tert-butyl-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B11593024.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11593029.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11593031.png)
![1-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11593038.png)
![6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11593040.png)
